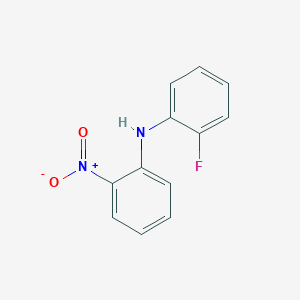

2-氟-N-(2-硝基苯基)苯胺

概述

描述

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-n-(2-nitrophenyl)aniline involves various chemical reactions, primarily condensation and coupling processes. For instance, N-(Nitrofluorenylidene)anilines are synthesized through the condensation of nitrofluorenones with substituted anilines in the presence of zinc chloride, as demonstrated in the preparation of electron transport materials for electrophotography . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline involves a two-step process starting from commercially available amines and 1-fluoro-2-nitrobenzene . Additionally, palladium-catalyzed arylation has been used to synthesize fluorinated anilines, indicating the versatility of methods available for creating fluoro-nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds in the fluoro-nitroaniline family often features planar and non-planar fragments, as seen in the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, where non-planar molecules are held together by various intermolecular interactions . The dihedral angles between the rings in compounds such as N-[Bis(4-fluorophenyl)methylene]aniline indicate the degree of planarity and the potential for molecular interactions within the crystal packing .

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with amines, amino acids, and NH-heteroaromatic compounds, showcasing the reactivity of the fluoro-nitroaniline group . The presence of electron-withdrawing groups such as the nitro group influences the reactivity and orientation of these molecules during chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by their molecular structure and substituents. For example, the compatibility of N-(Nitrofluorenylidene)anilines with polycarbonate and their stability in electrophotography applications highlight the importance of the nitro and fluoro substituents in determining material properties . The crystal and molecular structure analyses provide insights into the intermolecular forces that may affect the physical properties of these compounds .

科学研究应用

1. 结构分析和合成

2-(2-氟-4-硝基苯胺基乙基)苯甲醛,与 2-氟-N-(2-硝基苯基)苯胺相关,已被研究其结构性质。该化合物是平面的,通过乙烯桥连接,对于理解相关有机化合物的分子结构具有重要意义 (Clegg 等人,1999)。

2. 固相合成

该化合物在固相合成中得到应用,如研究中所示,其中 N-Alloc-3-氨基-3-(2-氟-5-硝基苯基)丙酸,一种相关化合物,用于在 Rink 树脂上合成各种有机化合物 (Wang 等人,2005)。

3. 荧光传感

一项关于荧光开启亚硝酸盐传感器的研究利用了类似的化合物来设计具有特定荧光性质的探针。这些探针通过调节结合位点可以识别亚硝酸盐,显示出强烈的绿色发射,在快速亚硝酸盐检测中具有应用 (Ma 等人,2020)。

4. 荧光染料开发

与 2-氟-N-(2-硝基苯基)苯胺相关的具有硝基苯基基团的荧光团已被研究其在荧光染料开发中的潜力。这些化合物已成功用于标记实验,例如与牛血清白蛋白,显示出强发光 (Frath 等人,2012)。

5. 振动光谱

该化合物一直是振动光谱研究的主题,以了解其分子性质。此类研究提供了对分子振动的见解,并有助于开发新型材料 (Mary 等人,2008)。

6. 有机合成

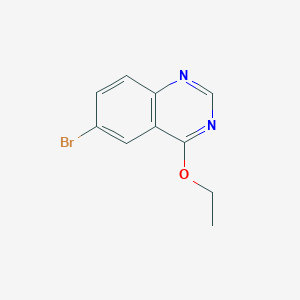

研究表明相关化合物在有机合成中的用途,例如在合成各种喹唑啉和稠合异吲哚啉酮骨架中,表明其在促进复杂化学反应中的作用 (Wu 等人,2021)。

安全和危害

The safety information for “2-Fluoro-n-(2-nitrophenyl)aniline” indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-n-(2-nitrophenyl)aniline are currently unknown

Pharmacokinetics

Some properties such as gi absorption, bbb permeability, and inhibition of various cytochrome p450 enzymes have been predicted . These properties can impact the bioavailability of the compound.

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°c .

属性

IUPAC Name |

N-(2-fluorophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDMVVFIGPIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293995 | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28898-02-4 | |

| Record name | 28898-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

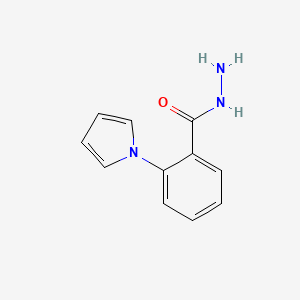

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)